Debromohymenialdisine (DBH) is a bioactive pyrrole alkaloid primarily isolated from marine sponges, particularly those belonging to the genus Axinella and Stylissa. [, , , , , , , , , , ] It is classified as an aldisine alkaloid, characterized by a fused pyrrolo[2,3-c]azepin-8-one ring system with a 2-aminoimidazole appendage. [] DBH has garnered significant attention in scientific research due to its potent biological activities, particularly its inhibitory effects on specific protein kinases, its influence on the cell cycle, and its potential applications in various research areas.
Debromohymenialdisine is a naturally occurring compound derived from marine sponges, particularly from the genus Stylissa. It is recognized for its potential pharmacological properties, especially as an inhibitor of checkpoint kinase 2, which plays a significant role in the cellular response to DNA damage. This compound has garnered interest in medicinal chemistry due to its structural complexity and biological activity.
Debromohymenialdisine is primarily isolated from marine sponges, notably Stylissa sp. These sponges are known to produce a variety of bioactive compounds that exhibit diverse biological activities, including anti-cancer properties. The exploration of these natural products has led to significant advancements in drug discovery and development.
Debromohymenialdisine belongs to the class of compounds known as alkaloids, specifically categorized as imidazole derivatives. Its unique structure contributes to its biological activities, making it a subject of interest in pharmacological research.
The synthesis of debromohymenialdisine can be achieved through several synthetic pathways. One notable method involves the transformation of hymenialdisine, which serves as a precursor. Various synthetic routes have been developed to optimize yield and purity.
Technical details regarding these methods can be found in patents and scientific literature that describe specific reaction conditions and yields achieved during synthesis .
The molecular formula of debromohymenialdisine is . Its structure features multiple functional groups, including imidazole rings and bromine substituents, contributing to its biological activity.
Debromohymenialdisine participates in various chemical reactions that can modify its structure or enhance its activity:
Technical details regarding these reactions are documented in research articles focusing on organic synthesis and medicinal chemistry .
Debromohymenialdisine acts primarily as an inhibitor of checkpoint kinase 2. This kinase is critical for regulating cell cycle checkpoints and DNA repair mechanisms. The inhibition of this enzyme leads to:
Data supporting these mechanisms can be found in studies evaluating the compound's effects on cellular pathways involved in DNA damage response .
Relevant data on these properties are essential for understanding how debromohymenialdisine can be utilized in pharmaceutical applications .
Debromohymenialdisine has several applications in scientific research:
The ongoing exploration of debromohymenialdisine's potential continues to reveal new avenues for therapeutic intervention against cancer .
Debromohymenialdisine (DBH) is systematically named as (Z)-4-(2-amino-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene)-1,4,5,6-tetrahydropyrrolo[2,3-c]azepin-8-one according to IUPAC conventions. Its molecular formula is C₁₁H₁₁N₅O₂, with a molecular weight of 245.24 g/mol [4] [7]. The core structure features a pyrrolo[2,3-c]azepin-8-one scaffold fused to a glycocyamidine moiety (2-aminoimidazolone), which is critical for its bioactivity [1]. Canonical SMILES representation is NC1N/C(=C2/CCNC(=O)C3NC=CC/2=3)/C(=O)N=1
, and the InChI key is JYRJOQGKGMHTOO-VURMDHGXSA-N
[4].
DBH exhibits a fixed (Z)-configuration at the exocyclic double bond (C4-C10) connecting the imidazolone and azepine rings, as confirmed by NMR nuclear Overhauser effect (NOE) studies [1]. The molecule lacks chiral centers but displays planar rigidity due to conjugated bonds and intramolecular hydrogen bonding. Key stabilizing interactions include:
DBH is a yellow to pale red crystalline solid with limited water solubility but high solubility in polar organic solvents (DMSO, methanol) [1] [5]. It demonstrates moderate stability under refrigerated conditions but degrades under prolonged light exposure or extreme pH. X-ray crystallography reveals:
Property | Value |
---|---|
Molecular Weight | 245.24 g/mol |
Melting Point | >250°C (decomposes) |
Solubility in Water | <0.1 mg/mL |
Solubility in DMSO | >50 mg/mL |
UV-Vis λmax (MeOH) | 347, 268, 231, 207 nm |
Stability | Sensitive to UV light and oxidation |
DBH is predominantly isolated from demosponges (Class Demospongiae), with the highest concentrations found in:
Sponge Species | Order | Collection Site | DBH Yield (% Dry Weight) |
---|---|---|---|
Stylissa massa | Bubarida | Cebu, Philippines | 0.4–0.6% |
Axinella verrucosa | Axinellida | Mediterranean Sea | 5.8–6.1%* |
Axinella carteri | Axinellida | Red Sea | 4.9–5.3%* |
*Percentage in spherulous cell fractions [3] [5] [9].
DBH is the debrominated analog of hymenialdisine (HD), differing solely by the absence of a bromine atom at C2 (azepine ring) [1]. Key structural and functional comparisons include:
Characteristic | Debromohymenialdisine (DBH) | Hymenialdisine (HD) |
---|---|---|
Molecular Formula | C₁₁H₁₁N₅O₂ | C₁₁H₁₀BrN₅O₂ |
Molecular Weight | 245.24 g/mol | 324.13 g/mol |
Key Structural Feature | Unsubstituted C2 | Bromine at C2 |
MEK-1 Inhibition (IC₅₀) | 881 nM | 6 nM |
Chk2 Inhibition (IC₅₀) | 42–183 nM | 42 nM |
Primary Sponge Sources | Stylissa, Axinella | Axinella, Acanthella |
Compound Names in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: